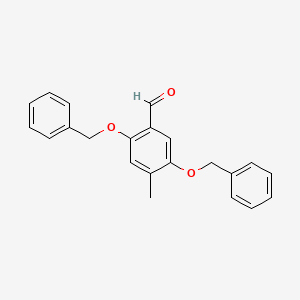
2,5-Bis(benzyloxy)-4-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(benzyloxy)-4-methylbenzaldehyde is an organic compound with the molecular formula C21H20O3 It is a derivative of benzaldehyde, featuring two benzyloxy groups and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzyloxy)-4-methylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dihydroxy-4-methylbenzaldehyde.
Protection of Hydroxyl Groups: The hydroxyl groups are protected by converting them into benzyloxy groups using benzyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(benzyloxy)-4-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: 2,5-Bis(benzyloxy)-4-methylbenzoic acid.
Reduction: 2,5-Bis(benzyloxy)-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Bis(benzyloxy)-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Bis(benzyloxy)-4-methylbenzaldehyde depends on its specific application and the context in which it is used. Generally, the compound interacts with molecular targets through its functional groups, which can participate in various chemical reactions. The benzyloxy groups may enhance the compound’s stability and reactivity, while the aldehyde group can form covalent bonds with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(benzyloxy)benzaldehyde: Similar structure but lacks the methyl group.
2,5-Bis(benzyloxy)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
2,5-Bis(benzyloxy)-4-methylbenzoic acid: Similar structure with a carboxylic acid group.
Uniqueness
2,5-Bis(benzyloxy)-4-methylbenzaldehyde is unique due to the presence of both benzyloxy groups and a methyl group on the benzene ring, which can influence its reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
CAS No. |
40930-93-6 |
|---|---|
Molecular Formula |
C22H20O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-methyl-2,5-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C22H20O3/c1-17-12-22(25-16-19-10-6-3-7-11-19)20(14-23)13-21(17)24-15-18-8-4-2-5-9-18/h2-14H,15-16H2,1H3 |
InChI Key |
FVAZHRHXOXGHTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=CC=CC=C2)C=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


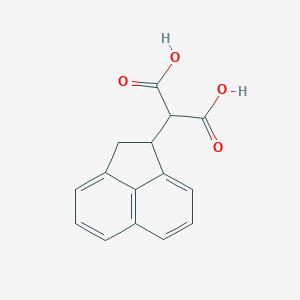
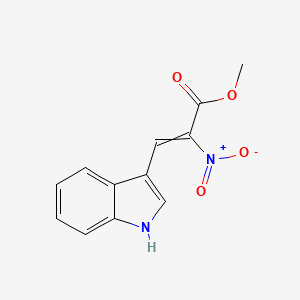
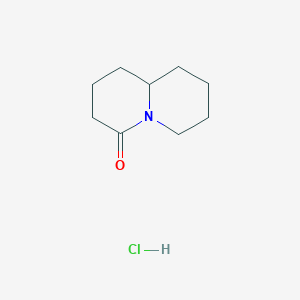

![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
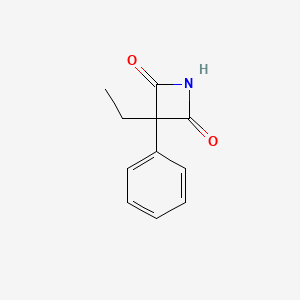
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)
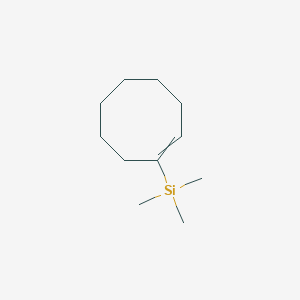
![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)

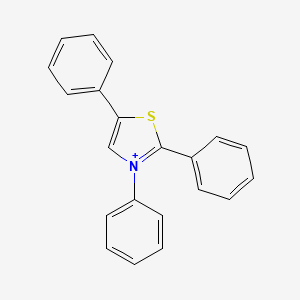
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)
